molecular formula C10H14ClN B147617 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride CAS No. 49800-23-9

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride

Cat. No.: B147617
CAS No.: 49800-23-9
M. Wt: 183.68 g/mol
InChI Key: DETWFIUAXSWCIK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride is a chemical compound with the molecular formula C10H13N · HCl. It is a derivative of naphthalene and is known for its applications in various fields of scientific research. The compound is characterized by its solid form and a melting point of 185-187°C .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride can be synthesized through the reduction of 1-naphthylamine using sodium in boiling amyl alcohol. This process reduces the unsubstituted ring, yielding the tetrahydro compound . The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves the catalytic hydrogenation of 1-naphthylamine. This method ensures a high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of chiral ligands and other complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tetrahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other naphthylamine derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETWFIUAXSWCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956094
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3459-02-7, 49800-23-9
Record name 1-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3459-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride according to the provided research?

A1: The provided research highlights that this compound serves as a crucial intermediate in the synthesis of monoamine oxidase (MAO) inhibitors. [] These inhibitors play a significant role in treating conditions like depression and Parkinson's disease. []

Q2: Can you describe a key stereochemical aspect involved in the synthesis of a derivative of this compound?

A2: A research paper details a large-scale synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a derivative of this compound. [] Achieving the desired stereochemistry at the (1R)-amine center is crucial and achieved through a stereoselective reduction using 9-BBN. This step utilizes a sulfinyl imine intermediate, synthesized from (S)-tetralone and (R)-tert-butylsulfinamide, to ensure the correct stereochemical outcome. []

Q3: Is there a method for separating the enantiomers of Sertraline, a compound related to this compound?

A3: Yes, a validated chiral liquid chromatography method exists for separating Sertraline hydrochloride (cis-(1S, 4S)-4-(3, 4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) from its cis-(1R, 4R) enantiomer. [] This method uses a Chiralpak AD-H column and a mobile phase composed of hexane, isopropyl alcohol, ethanol, and diethyl amine. It allows for the detection and quantification of the cis-(1R, 4R) enantiomer in Sertraline samples. []

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